Shihunine
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Overview
Description
Shihunine is a member of 2-benzofurans.
Scientific Research Applications
Anti-Diabetic Effects
Shihunine, a water-soluble Orchidaceae alkaloid found in the stems of Dendrobium loddigesii, a Chinese herb, has shown promising anti-diabetic effects. A study demonstrated that a shihunine-rich extract of D. loddigesii significantly reduced body weight, fasting blood sugar, and serum lipid levels in db/db mice. It also improved serum insulin levels and glucose tolerance. The extract's mechanism involves up-regulating adenosine monophosphate (AMP)-activated protein kinase phosphorylation (p-AMPK), peroxisome proliferator-activated receptor α (PPARα), and glucose transporter 4 (GLUT4) in liver or adipose tissues (Li et al., 2019).
Synthesis Applications
Shihunine has been recognized as an important synthon in the synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate, a compound useful for creating phthalazin-1(2H)-one and Shihunine itself. This process involves a regioselective 2,4-dibromohydration of conjugated enynes (Yuan et al., 2018).
Pharmacological Chaperone Design
In the context of pharmacological chaperone design for diseases like Gaucher's disease and Parkinson's, Shihunine demonstrated potential. It showed high binding ability to β-glucocerebrosidase (GCase), a significant factor in these diseases. Molecular dynamics simulations confirmed the stability of Shihunine's binding conformation, suggesting its suitability for GCase binding and potential as a pharmacological chaperone (Huang et al., 2014).
Biological Activity Evaluation
A study on the polar extracts of Dendrobium species revealed that compounds including Shihunine showed weak α-glucosidase inhibitory activity and weak anti-inflammatory activity, without cytotoxic effects. This indicates potential applications in antioxidant and neuroprotective activities (Chen et al., 2018).
properties
CAS RN |
4031-12-3 |
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Product Name |
Shihunine |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1'-methylspiro[2-benzofuran-3,2'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H13NO2/c1-13-8-4-7-12(13)10-6-3-2-5-9(10)11(14)15-12/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
YWAAZZCPWLHJAN-UHFFFAOYSA-N |
SMILES |
CN1CCCC12C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CN1CCCC12C3=CC=CC=C3C(=O)O2 |
synonyms |
shihunine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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